Lipophilicity Advantage Over the Constitutional Regioisomer (ΔLogP ≈ 0.52)
The target compound exhibits a computed LogP of 0.3972, whereas its constitutional isomer 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine—which differs only in the attachment point of the ethanamine side chain (direct C5 vs. methylene-linked)—displays a LogP of -0.1213 from the same computational source . This ΔLogP of approximately +0.52 units translates to an approximately 3.3-fold higher lipophilicity for the target compound, a magnitude sufficient to alter passive membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding in biological assays [1].
| Evidence Dimension | Partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP 0.3972 (Chemscene computational chemistry data) |
| Comparator Or Baseline | 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: LogP -0.1213 (Chemscene, same method) |
| Quantified Difference | ΔLogP = +0.5185 (target more lipophilic by ~3.3×) |
| Conditions | In silico computational prediction; Chemscene platform, consistent algorithm for both compounds |
Why This Matters
A half-log difference in LogP can shift a compound across critical thresholds for oral absorption and CNS exposure (typically LogP 1–3 for BBB penetration), making the target compound a more suitable starting point for CNS or intracellular target programs than its less lipophilic regioisomer.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
